N-(4-chlorophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with significant potential in pharmaceutical applications. Its molecular formula is and it has a molecular weight of approximately 453.95 g/mol. This compound is classified as a thiazole derivative, which is known for its diverse biological activities and applications in medicinal chemistry .
The synthesis of N-(4-chlorophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves several steps:
These methods are generally characterized by their efficiency and yield, making them suitable for laboratory synthesis.
The molecular structure of N-(4-chlorophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can be represented using various structural formulas:
InChI=1S/C22H20ClN5O2S/c1-30-17-10-8-16(9-11-17)14-20-25-26-22(28(20)27-12-4-5-13-27)31-15-21(29)24-19-7-3-2-6-18(19)23/h2-13H,14-15H2,1H3,(H,24,29)This notation provides insight into the connectivity of atoms within the molecule. Additionally, the Canonical SMILES representation is COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4Cl, which describes the molecular structure in a line notation format.
The compound exhibits various chemical reactivity patterns typical of thiazole derivatives. Key reactions include:
These reactions are crucial for modifying the compound's structure to enhance its biological activity.
The mechanism of action for N-(4-chlorophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide primarily involves its interaction with specific biological targets:
Data supporting these mechanisms often comes from pharmacological studies demonstrating the compound's efficacy in vitro and in vivo.
The physical properties of N-(4-chlorophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide include:
| Property | Value |
|---|---|
| Molecular Weight | 453.95 g/mol |
| Purity | Typically 95% |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents |
Chemical properties include stability under standard laboratory conditions and reactivity towards nucleophiles due to the thioether linkage.
N-(4-chlorophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific uses:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, highlighting its relevance in contemporary research endeavors.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6